molecular formula C26H28N2O2 B5455030 4-(benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide

4-(benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide

Cat. No.: B5455030
M. Wt: 400.5 g/mol
InChI Key: WYYDRZMOIYVURM-ZXVVBBHZSA-N
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Description

4-(Benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is a Schiff base hydrazone derivative synthesized via the condensation of 4-(benzyloxy)benzohydrazide with 1-(4-tert-butylphenyl)ethanone. This compound features a benzyloxy group at the 4-position of the benzohydrazide moiety and a bulky 4-tert-butylphenyl substituent on the ethylidene fragment. Its structure is characterized by a planar hydrazone linkage (C=N-NH), which facilitates coordination with metal ions and influences its biological activity .

Properties

IUPAC Name

N-[(E)-1-(4-tert-butylphenyl)ethylideneamino]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-19(21-10-14-23(15-11-21)26(2,3)4)27-28-25(29)22-12-16-24(17-13-22)30-18-20-8-6-5-7-9-20/h5-17H,18H2,1-4H3,(H,28,29)/b27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYDRZMOIYVURM-ZXVVBBHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzyloxybenzaldehyde: This can be achieved by reacting benzyl alcohol with benzaldehyde in the presence of an acid catalyst.

    Synthesis of Benzohydrazide: Benzohydrazide can be synthesized by reacting benzoic acid with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of benzyloxybenzaldehyde with benzohydrazide in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce corresponding alcohols.

Scientific Research Applications

4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their properties are summarized below:

Compound Name Substituents on Benzohydrazide Substituents on Ethylidene Key Properties Reference
Target Compound 4-(Benzyloxy) 4-tert-Butylphenyl High lipophilicity; potential for metal coordination
4-Chloro-N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]benzohydrazide 4-Chloro 5-Chloro-2-hydroxyphenyl Forms Cu(II) complexes; moderate solubility in ethanol
4-Hydroxy-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide (HL1) 4-Hydroxy 4-Methylphenyl Forms stable Cu(II) complexes; binds weakly to DNA
(E)-2-Hydroxy-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (A) 2-Hydroxy Coumarin-derived ethylidene Inhibits MCL-1 protein; lower toxicity than chlorinated analogues
4-Hexyloxy-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide (HL2) 4-Hexyloxy 4-Methylphenyl Enhanced hydrophobicity; synthesized via alkylation of HL1

Pharmacological Potential

  • Solubility : Alkoxy groups (e.g., hexyloxy in HL2) reduce aqueous solubility but improve lipid bilayer interaction .

Biological Activity

4-(benzyloxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides an overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H24N2O2
  • Molecular Weight : 324.42 g/mol

Hydrazone derivatives, including this compound, are known to exhibit a variety of biological activities. The mechanism of action often involves the interaction with biological macromolecules, leading to inhibition of critical cellular processes such as:

  • DNA synthesis
  • Protein synthesis
  • Cellular respiration

These interactions can result in cytotoxic effects against various cancer cell lines and pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazone derivatives. In a comparative study, this compound demonstrated significant activity against several bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus15.62
This compoundEscherichia coli31.25
This compoundPseudomonas aeruginosa62.50

These results indicate that the compound has a moderate antibacterial effect, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have also assessed the anticancer potential of this compound on various cancer cell lines. The findings suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The IC50 values indicate that the compound exhibits potent anticancer activity, particularly against lung and cervical cancer cell lines.

Study on Trypanocidal Activity

A notable case study investigated the trypanocidal activity of hydrazone derivatives, including our compound. The study found that at a concentration of 20 µM, the compound reduced the viability of Trypanosoma brucei significantly:

  • Viability Reduction : From 100% to approximately 30%
  • IC50 Value : Approximately 25 µM

This suggests potential use in treating diseases caused by trypanosomal infections.

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